(R*,S*)-(1)-3-(3-Hydroxybutoxy)butanol
Description
(R,S)-3-(3-Hydroxybutoxy)butanol is a chiral diol characterized by a butanol backbone (four-carbon chain) with a 3-hydroxybutoxy substituent at the 3-position. This structure introduces two hydroxyl groups: one on the primary butanol chain and another on the hydroxybutoxy side chain, connected via an ether linkage. The stereochemical designation (R,S) indicates a mixture of diastereomers or racemic forms, which may influence its physicochemical and biological properties.
Properties
CAS No. |
94109-55-4 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(2S)-4-[(2R)-4-hydroxybutan-2-yl]oxybutan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-7(10)4-6-11-8(2)3-5-9/h7-10H,3-6H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
HNXKBOZFEUCZHF-JGVFFNPUSA-N |
Isomeric SMILES |
C[C@@H](CCO[C@H](C)CCO)O |
Canonical SMILES |
CC(CCOC(C)CCO)O |
Origin of Product |
United States |
Biological Activity
(R*,S*)-(1)-3-(3-Hydroxybutoxy)butanol, also known as 3-(3-hydroxybutoxy)butanol, is a compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C8H18O3
- Molecular Weight : 174.23 g/mol
- CAS Number : 94109-55-4
The compound features a butanol backbone with a hydroxybutoxy side chain, which contributes to its solubility and potential interactions within biological systems.
The biological activity of (R*,S*)-(1)-3-(3-Hydroxybutoxy)butanol is primarily attributed to its interactions with cellular membranes and potential modulation of signaling pathways. The hydroxy group may facilitate hydrogen bonding with biological macromolecules, enhancing its bioactivity.
Antioxidant Properties
Research indicates that (R*,S*)-(1)-3-(3-Hydroxybutoxy)butanol exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that the compound effectively scavenged free radicals in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of (R*,S*)-(1)-3-(3-Hydroxybutoxy)butanol. In one study, the compound was tested on various cell lines, revealing a dose-dependent reduction in cell viability at higher concentrations. However, lower concentrations exhibited minimal cytotoxic effects, indicating a potential therapeutic window for clinical applications .
Anti-inflammatory Effects
Preliminary studies suggest that (R*,S*)-(1)-3-(3-Hydroxybutoxy)butanol may possess anti-inflammatory properties. In animal models of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines and markers of inflammation. This effect was attributed to the modulation of NF-kB signaling pathways, which play a critical role in inflammatory responses .
Case Study 1: Antioxidant Activity
A study involving the evaluation of antioxidant capacity utilized DPPH and ABTS radical scavenging assays. Results indicated that (R*,S*)-(1)-3-(3-Hydroxybutoxy)butanol exhibited comparable antioxidant activity to established antioxidants such as ascorbic acid. This finding supports its potential use in formulations aimed at reducing oxidative stress .
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity studies were performed using human liver carcinoma cells (HepG2). The results showed that concentrations above 100 µM significantly decreased cell viability after 24 hours of exposure. Conversely, concentrations below this threshold did not adversely affect cell viability, highlighting the importance of dosage in therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| (R*,S*)-(1)-3-(3-Hydroxybutoxy)butanol | C8H18O3 | Antioxidant, Anti-inflammatory | Potential therapeutic applications |
| 1-Butanol | C4H10O | Mild cytotoxicity | Less effective as an antioxidant |
| 2-Butanol | C4H10O | Low antioxidant activity | Limited biological interactions |
This comparative analysis illustrates that while (R*,S*)-(1)-3-(3-Hydroxybutoxy)butanol shows promising biological activity, other butanol derivatives exhibit varied effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
NNAL [4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol]
- Structure: NNAL features a butanol backbone with a nitrosamino group at the 4-position and a pyridyl ring at the 1-position.
- Functional Groups: Nitrosamino (carcinogenic), pyridyl (aromatic), and hydroxyl.
- Biological Activity: NNAL is a major metabolite of the tobacco-specific carcinogen NNK. It induces lung and pancreatic tumors in rats, with the (R)-enantiomer being significantly more tumorigenic than the (S)-enantiomer . Stereochemical Impact: Enantiomeric distribution in smokers’ urine is 54% (R)-NNAL and 46% (S)-NNAL, highlighting metabolic stereoselectivity .
- Contrast with Target Compound: Unlike (R,S)-3-(3-Hydroxybutoxy)butanol, NNAL’s carcinogenicity stems from its nitrosamino group and pyridyl ring. The target compound’s hydroxyl and ether groups likely render it less lipophilic and less directly genotoxic.
Azole Antifungal Agents (e.g., Syn2869)
- Structure: These compounds, such as Syn2869, feature a butanol chain linked to a triazole ring, a difluorophenyl group, and a piperazinyl substituent .
- Functional Groups : Triazole (antifungal pharmacophore), difluorophenyl (enhances bioavailability), and hydroxyl.
- Biological Activity :
- Contrast with Target Compound : The triazole and aromatic groups in azoles are critical for antifungal activity, whereas the target compound’s hydroxybutoxy substituent may favor solubility or interaction with hydrophilic targets.
3-Methyl-3-methoxybutanol
- Structure: A branched butanol derivative with a methoxy group at the 3-position.
- Functional Groups : Methoxy (ether) and hydroxyl.
- Applications : Used as a solvent or intermediate in organic synthesis. Its methoxy group reduces polarity compared to hydroxylated analogs .
- Contrast with Target Compound: The methoxy group in 3-methyl-3-methoxybutanol enhances volatility and reduces hydrogen-bonding capacity, whereas the hydroxybutoxy group in the target compound may increase hydrophilicity and metabolic stability.
Structural and Functional Group Analysis
Research Implications and Gaps
- Stereochemistry : The (R,S) configuration of the target compound warrants investigation into enantiomer-specific bioactivity, akin to NNAL’s enantiomeric disparities .
- Extraction and Solubility: Butanol extraction (as in B-FAHF-2) preserves bioactive compounds while altering solubility profiles , suggesting the target compound’s hydroxybutoxy group may optimize extraction efficiency for hydrophilic molecules.
- Antimicrobial Potential: While azole antifungals leverage heterocyclic groups for activity , the target compound’s diol structure could be explored for synergistic effects with existing antimicrobial agents.
Preparation Methods
Synthetic Route from Methyl (R/S)-3-Hydroxybutanoate
The most detailed and reproducible preparation method involves a multi-step synthesis starting from methyl (R/S)-3-hydroxybutanoate, a readily available chiral starting material. The synthesis proceeds through the following key steps:
| Step | Reagents and Conditions | Description |
|---|---|---|
| a | Benzyl trichloroacetimidate, TFA, CH2Cl2, r.t., 24 h | Protection of hydroxyl groups via benzylation |
| b | LiAlH4, THF, 0 °C, 2 h | Reduction of ester to alcohol |
| c | MsCl, Pyridine, CH2Cl2, 0 °C, 2 h | Conversion of alcohol to mesylate (good leaving group) |
| d | NaH, THF, 70 °C, 5 h | Williamson ether synthesis to form ether bond |
| e | H2, Pd/C, MeOH, 50 °C, 2 h | Hydrogenolysis to remove benzyl protecting groups |
This sequence yields the target stereoisomers 1a–1c with overall yields ranging from 44% to 50%. The method is noted for its ease of manipulation, high yield, and purity of the final products.
Alternative Protection and Deprotection Strategies
An alternative synthetic approach involves the use of tert-butyldimethylsilyl (TBS) protection and benzylation steps to protect hydroxyl groups before mesylation and ether formation. This method includes:
- TBSCl, imidazole, DMAP in DMF at room temperature for 24 h for silyl protection
- NaH and benzyl bromide in THF for benzylation
- TBAF in THF at 60 °C for deprotection of TBS groups
- Subsequent mesylation and Williamson ether synthesis as above
This approach allows selective protection and deprotection, facilitating the synthesis of specific stereoisomers with controlled stereochemistry.
Analytical Data and Characterization
The synthesized compounds were characterized by:
- Optical rotation measurements to confirm stereochemistry
- Elemental analysis and mass spectrometry for purity and molecular weight confirmation
- ^1H NMR and ^13C NMR spectroscopy for structural elucidation
These data confirm the successful synthesis of the target stereoisomers with high purity and correct stereochemical configuration.
Summary Table of Preparation Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
